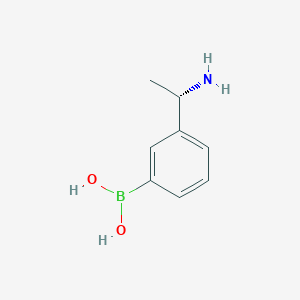
(S)-(3-(1-Aminoethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric borylation of imines, which has been optimized for high stereocontrol . Another approach involves the coupling of amino acids or other building blocks with α-aminoboronates, allowing the creation of hybrid molecules with significant potential in various scientific disciplines .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated combinatorial approaches has also been explored to facilitate the production of peptide-boronic acids .
化学反应分析
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(S)-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s normal function, leading to its inhibition. The boronic acid group plays a crucial role in this mechanism by acting as a Lewis acid, facilitating the formation of these covalent bonds .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the aminoethyl group and stereochemistry, making it less specific in its interactions.
Borinic acids: Contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Boronic esters: Used as protective groups in carbohydrate chemistry and have different reactivity profiles compared to boronic acids.
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of both amino and boronic acid functional groups. This combination allows for highly selective interactions with biological targets and versatile reactivity in chemical synthesis.
属性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC 名称 |
[3-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
InChI 键 |
DHOZTVUYIMUKBO-LURJTMIESA-N |
手性 SMILES |
B(C1=CC(=CC=C1)[C@H](C)N)(O)O |
规范 SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
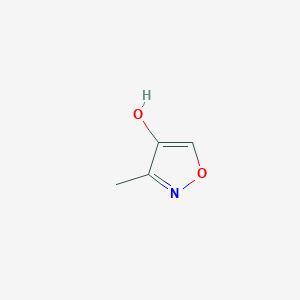
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)

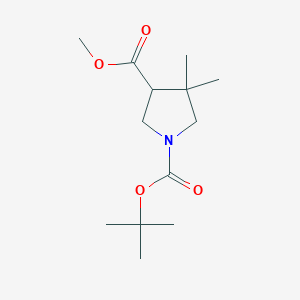
![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)

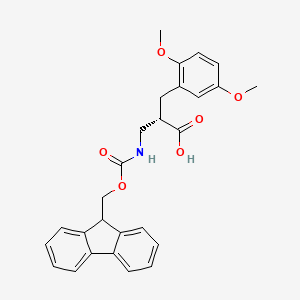
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)
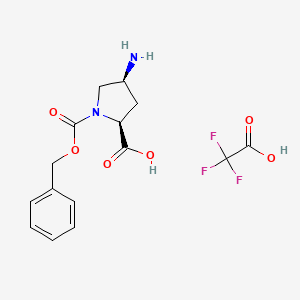
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
